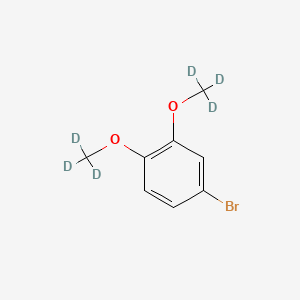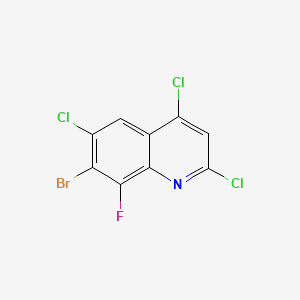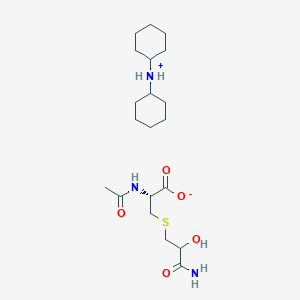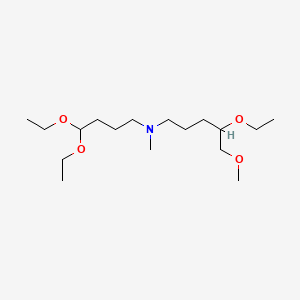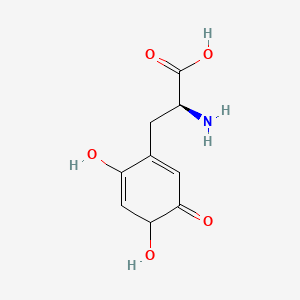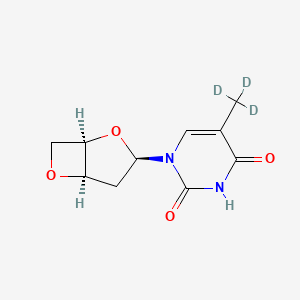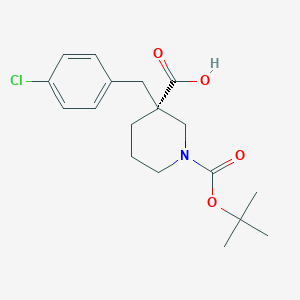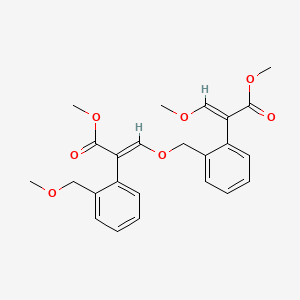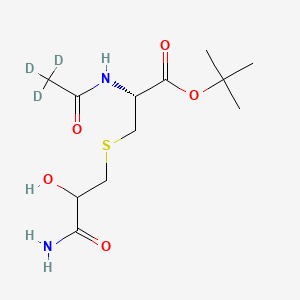![molecular formula C17H22N2O7 B13839156 N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan; (S)-1-[[1-Carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-deoxy-D-fructose; D-Fructose-tryptophan; Fructose-L-tryptophan](/img/structure/B13839156.png)
N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan; (S)-1-[[1-Carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-deoxy-D-fructose; D-Fructose-tryptophan; Fructose-L-tryptophan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(N-Tryptophan)-1-deoxyfructose is a compound formed by the conjugation of the amino acid tryptophan with deoxyfructose. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(N-Tryptophan)-1-deoxyfructose typically involves the reaction of tryptophan with deoxyfructose under controlled conditions. The process may include:
Condensation Reaction: Tryptophan and deoxyfructose are reacted in the presence of an acid catalyst to form the desired compound.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a pure compound.
Industrial Production Methods: Industrial production of 1-(N-Tryptophan)-1-deoxyfructose may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve efficiency.
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the purity and quality of the final product.
化学反应分析
Types of Reactions: 1-(N-Tryptophan)-1-deoxyfructose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
1-(N-Tryptophan)-1-deoxyfructose has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of 1-(N-Tryptophan)-1-deoxyfructose involves its interaction with various molecular targets and pathways. The compound may:
Bind to Enzymes: Modulate enzyme activity by acting as a substrate or inhibitor.
Affect Metabolic Pathways: Influence metabolic processes by participating in biochemical reactions.
Interact with Receptors: Bind to specific receptors to exert biological effects.
相似化合物的比较
1-(N-Tryptophan)-1-deoxyfructose can be compared with other similar compounds, such as:
Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin.
Deoxyfructose: A sugar derivative with various biological roles.
Other Amino Acid-Sugar Conjugates: Compounds formed by the conjugation of different amino acids with sugars, each with unique properties and applications.
Uniqueness: 1-(N-Tryptophan)-1-deoxyfructose is unique due to its specific structure, which combines the properties of tryptophan and deoxyfructose, potentially leading to distinct biological activities and applications.
属性
分子式 |
C17H22N2O7 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
(2S)-3-(1H-indol-3-yl)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C17H22N2O7/c20-13-7-26-17(25,15(22)14(13)21)8-19-12(16(23)24)5-9-6-18-11-4-2-1-3-10(9)11/h1-4,6,12-15,18-22,25H,5,7-8H2,(H,23,24)/t12-,13+,14+,15-,17?/m0/s1 |
InChI 键 |
OUEOJKVGJOCAHT-DHWLWTGASA-N |
手性 SMILES |
C1[C@H]([C@H]([C@@H](C(O1)(CN[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)(CNC(CC2=CNC3=CC=CC=C32)C(=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


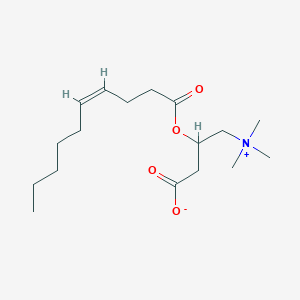
![[(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13839093.png)
